

Application Notes and Protocols: Geranyl Formate as a Flavoring Agent

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Compound of Interest

Compound Name: Geranyl formate

Cat. No.: B089782

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Introduction

Geranyl formate (CAS No. 105-86-2) is a naturally occurring ester recognized for its characteristic fresh, green, rosy, and leafy aroma.[1][2] As a flavoring agent, it imparts sweet, floral, fruity, and citrus-like notes, making it a valuable ingredient in the food and beverage industry.[3][4][5] **Geranyl formate** is listed as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption under 21 CFR 172.515 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found no safety concerns at current levels of intake when used as a flavoring agent.[6] It holds a Generally Recognized as Safe (GRAS) status from the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 2514.[3][6]

These application notes provide a comprehensive overview of **geranyl formate**'s properties, along with detailed protocols for its analysis and sensory evaluation in food science research.

Chemical and Physical Properties

A thorough understanding of **geranyl formate**'s physicochemical properties is essential for its effective application and analysis in food matrices.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₈ O ₂	[3][4]
Molecular Weight	182.26 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid	[3][4]
Odor Profile	Sweet, floral, fruity, citrus-like, fresh, green, rosy, leafy	[1][2][3]
Flavor Profile	Floral, green	[7]
Boiling Point	~230 °C	[3]
Density	~0.89 - 0.913 g/cm ³	[3][4]
Solubility	Insoluble in water; soluble in alcohols and organic solvents	[3]
Flash Point	~85 °C	[3]
Refractive Index	~1.458 - 1.466	[4]

Applications in the Food Industry

Geranyl formate is utilized to enhance the sensory profile of a variety of food and beverage products. While specific FEMA GRAS usage levels for different food categories are not publicly detailed, they are available from FEMA upon request.[3] Its applications include:

- Beverages: Adds fruity and floral notes to flavored drinks and alcoholic beverages.[3][5]
- Confectionery and Baked Goods: Imparts sweet and fruity flavors to candies, pastries, and syrups.[3][5]
- Dairy Products: Can be used to create or enhance fruity and floral profiles in yogurts and ice creams.
- Chewing Gum: Contributes to the overall flavor profile.[3]

Experimental Protocols

Quantitative Analysis: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of **geranyl formate** in a beverage matrix.

Objective: To identify and quantify **geranyl formate** in a liquid food sample.

Materials:

- Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly (e.g., 50/30 μ m DVB/CAR/PDMS)
- GC-MS system with a suitable capillary column (e.g., HP-5MS)
- **Geranyl formate** standard
- Internal standard (e.g., 2-octanol)
- Sodium chloride (NaCl)
- Deionized water
- Sample beverage

Procedure:

- Sample Preparation:
 - Place 10 mL of the beverage sample into a 20 mL headspace vial.
 - Add 2 g of NaCl to enhance the release of volatile compounds.
 - Spike the sample with a known concentration of the internal standard.
 - Immediately seal the vial.

- HS-SPME Extraction:
 - Place the vial in the autosampler tray.
 - Equilibrate the sample at 60°C for 20 minutes with agitation.
 - Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.
- GC-MS Analysis:
 - Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp to 150°C at a rate of 5°C/min.
 - Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
 - Mass Spectrometer:
 - Ionization mode: Electron Impact (EI) at 70 eV.
 - Source temperature: 230°C.
 - Quadrupole temperature: 150°C.
 - Scan range: m/z 40-400.
- Data Analysis:
 - Identify **geranyl formate** based on its retention time and mass spectrum by comparing with the standard and reference libraries (e.g., NIST).

- Quantify the concentration of **geranyl formate** using the internal standard method.

Workflow Diagram:



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HS-SPME-GC-MS workflow for **geranyl formate** analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol describes a method for the sensory profiling of a beverage containing **geranyl formate**.

Objective: To develop a sensory profile for a beverage flavored with **geranyl formate** and to quantify the intensity of its sensory attributes.

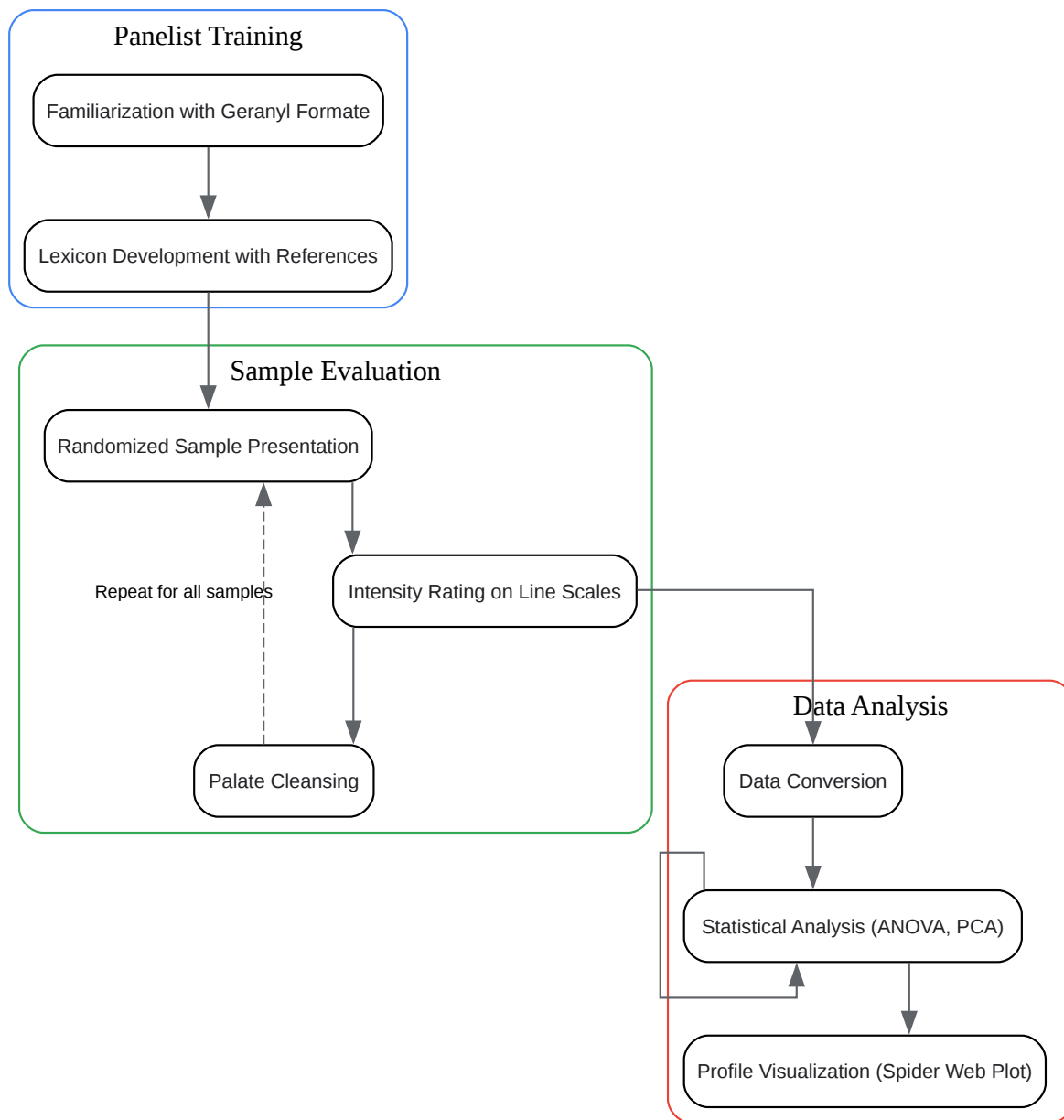
Materials:

- Trained sensory panel (8-12 panelists).
- Reference standards for sensory attributes (e.g., rose water for "floral," fresh-cut grass for "green").
- Test beverage containing a known concentration of **geranyl formate**.
- Control beverage (without **geranyl formate**).
- Sensory evaluation booths with controlled lighting and temperature.
- Data collection software or paper ballots with unstructured line scales (e.g., 15 cm).

Procedure:

- Panelist Training and Lexicon Development:
 - Conduct several training sessions with the panelists to familiarize them with the aroma and flavor of **geranyl formate**.
 - Present a range of reference standards representing potential sensory attributes (e.g., floral, green, citrus, fruity, waxy).
 - Through group discussion, develop a consensus lexicon of descriptive terms for the sensory attributes of the test beverage.
- Sample Evaluation:
 - Present the coded test and control samples to the panelists in a randomized and balanced order.
 - Instruct panelists to evaluate the samples for the agreed-upon sensory attributes.
 - Panelists will rate the intensity of each attribute on the provided line scale, from "not perceived" to "very strong."
 - Provide water and unsalted crackers for palate cleansing between samples.
- Data Analysis:
 - Convert the line scale ratings to numerical data.
 - Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine significant differences between samples and to visualize the sensory profiles.
 - Generate a spider web plot to represent the sensory profile of the beverage.

Sensory Evaluation Workflow:



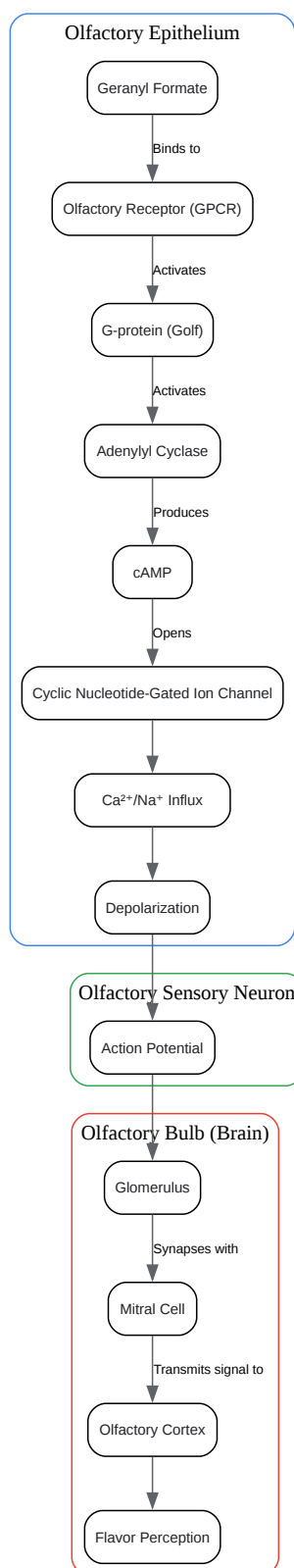
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Quantitative Descriptive Analysis (QDA) workflow.

Flavor Perception Pathway (Hypothetical)

The precise olfactory receptors and signaling pathway for **geranyl formate** have not been fully elucidated. However, based on the mechanisms for other terpene esters, a hypothetical pathway can be proposed. **Geranyl formate**, as a volatile ester, is likely detected by olfactory receptors (ORs) in the nasal epithelium. The binding of **geranyl formate** to a specific G-protein coupled receptor (GPCR) would initiate a signal transduction cascade.

Hypothetical Signaling Pathway:



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Hypothetical flavor perception pathway for **geranyl formate**.

Safety and Regulatory Information

Regulatory Body	Status	Details	Reference
FDA	Approved Food Additive	21 CFR 172.515 - Synthetic flavoring substances and adjuvants	[6]
FEMA	GRAS	FEMA No. 2514	[3][6]
JECFA	No safety concern	Evaluated at current levels of intake as a flavouring agent	[6]

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize the parameters based on their specific equipment, sample matrix, and analytical objectives. The flavor perception pathway is hypothetical and subject to further research.

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